molecular formula C16H17N7O3S B254743 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide

4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide

Katalognummer B254743
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: XPNAZHOJXIFJQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. It has been reported to improve insulin sensitivity and glucose tolerance in diabetic animal models. In addition, it has been shown to reduce body weight and improve lipid metabolism in obese animal models. Furthermore, 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor has been found to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells.

Wirkmechanismus

4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor works by inhibiting the activity of protein tyrosine phosphatase 1B (4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide), an enzyme that plays a key role in regulating insulin signaling and glucose metabolism. By inhibiting 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide, 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism and reduced blood glucose levels. Additionally, 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor has been shown to inhibit the growth and proliferation of cancer cells by interfering with their signaling pathways.
Biochemical and Physiological Effects:
4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, enhanced glucose uptake, reduced blood glucose levels, improved lipid metabolism, and anti-cancer activity. These effects make 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor a potential therapeutic agent for various diseases, including diabetes, obesity, and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor in lab experiments is its specificity towards 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide, which allows for targeted inhibition of its activity. Additionally, 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor in lab experiments is its relatively high cost, which may limit its widespread use.

Zukünftige Richtungen

There are several future directions for the research and development of 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular diseases and neurodegenerative diseases. Additionally, further studies are needed to explore the molecular mechanisms underlying its anti-cancer activity and to identify potential drug targets for combination therapy. Furthermore, the development of more cost-effective synthesis methods for 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor may improve its accessibility for lab experiments and drug development.

Synthesemethoden

The synthesis of 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor involves several steps, including the reaction of 4-bromo-1,2,3-triazole with 6-chloronicotinic acid, followed by the reaction with pyrrolidine and sodium hydride. The resulting compound is then reacted with 4-(aminosulfonyl)benzohydrazide to obtain 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor.

Eigenschaften

Produktname

4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide

Molekularformel

C16H17N7O3S

Molekulargewicht

387.4 g/mol

IUPAC-Name

4-pyrrolidin-1-ylsulfonyl-N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzohydrazide

InChI

InChI=1S/C16H17N7O3S/c24-16(20-18-14-7-8-15-19-17-11-23(15)21-14)12-3-5-13(6-4-12)27(25,26)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,18,21)(H,20,24)

InChI-Schlüssel

XPNAZHOJXIFJQZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NN4C=NN=C4C=C3

Kanonische SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NN4C=NN=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.